molecular formula C12H8N2O2 B5657052 N-(2-cyanophenyl)furan-2-carboxamide

N-(2-cyanophenyl)furan-2-carboxamide

Cat. No.: B5657052
M. Wt: 212.20 g/mol
InChI Key: QCNXVZBZYFOHMV-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyanophenyl group can be reduced to form the corresponding amine.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-Aminophenylfuran-2-carboxamide.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2-Cyanophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-Cyanophenyl)furan-2-carboxamide: Similar structure but with the cyanophenyl group at the 4-position.

    N-(3-Cyanophenyl)furan-2-carboxamide: Similar structure but with the cyanophenyl group at the 3-position.

    N-(2-Aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness: The position of the cyanophenyl group in this compound can influence its reactivity and biological activity. The 2-position may provide unique steric and electronic properties that differentiate it from its isomers and analogs.

Properties

IUPAC Name

N-(2-cyanophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-8-9-4-1-2-5-10(9)14-12(15)11-6-3-7-16-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNXVZBZYFOHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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